2-Acetamidonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOESIZLAHURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206826 | |
| Record name | 2-Acetylaminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-97-5 | |
| Record name | N-2-Naphthalenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylaminonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidonaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3104 | |
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| Record name | 2-Acetylaminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-naphthylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ACETAMIDONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB034180PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxime Formation from 2-Acetonaphthone
Reaction Protocol :
2-Acetonaphthone reacts with hydroxylamine hydrochloride in a ethanol-water (3:1–3:1 v/v) solvent system buffered with sodium acetate. Optimal conditions include a 1.1:1:1.1 molar ratio of sodium acetate, 2-acetonaphthone, and hydroxylamine hydrochloride at 50°C for 20 minutes.
Key Data :
| Parameter | Optimal Value | Range Tested | Yield (%) |
|---|---|---|---|
| Ethanol:Water Ratio | 1:1 | 3:1–1:3 | 98–100 |
| Temperature (°C) | 50 | 40–70 | 95–100 |
| Reaction Time (min) | 20 | 20–50 | 98–100 |
This step generates 2-acetonaphthone oxime as a white solid with near-quantitative yield, avoiding hazardous reagents.
Beckmann Rearrangement to this compound
Reaction Protocol :
The oxime undergoes acid-catalyzed rearrangement in polyphosphoric acid (PPA) at 40–70°C for 1–3 hours. PPA acts as both solvent and catalyst, enabling complete conversion without byproducts.
Key Data :
| Parameter | Optimal Value | Range Tested | Yield (%) |
|---|---|---|---|
| PPA Volume (mL) | 500 | 500–1000 | 100 |
| Temperature (°C) | 60 | 40–70 | 100 |
| Reaction Time (hr) | 1.5 | 1–3 | 100 |
Post-reaction workup involves quenching in water, filtration, and drying, yielding this compound as a pure white solid.
Mechanistic Insights and Reaction Optimization
Oxime Formation Mechanism
The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of 2-acetonaphthone, followed by dehydration to form the oxime. Sodium acetate neutralizes HCl, shifting equilibrium toward product formation.
Optimization Findings :
Beckmann Rearrangement Mechanism
The oxime’s N–O bond cleaves heterolytically in PPA, generating a nitrilium ion that undergoes naphthalene ring-assisted recombination to form the acetamide group. PPA’s high acidity and low nucleophilicity prevent hydrolysis side reactions.
Critical Parameters :
-
Temperature : Below 40°C slows rearrangement; above 70°C risks decomposition.
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PPA Purity : Commercial PPA (≥115% H₃PO₄ equivalence) ensures consistent results.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Safety Concerns | Equipment Needs | Scalability |
|---|---|---|---|---|
| Halogenation-Amination | 50–80 | Toxic byproducts | High-pressure reactor | Limited |
| SO₂-Mediated Amination | 60–75 | SO₂ exposure risk | Autoclave | Industrial only |
| Beckmann Rearrangement | 95–100 | Mild acid handling | Standard glassware | Lab and industrial |
The Beckmann route outperforms alternatives in yield and safety, making it preferred for both research and production.
Industrial and Laboratory Applications
Chemical Reactions Analysis
Cyclization and Sulfur Monochloride Reactions
2-Acetamidonaphthalene undergoes cyclization with sulfur monochloride (S₂Cl₂) to form naphthothiazathiolium chloride . This intermediate is subsequently hydrolyzed under basic conditions (sodium bicarbonate followed by sodium hydroxide) to yield 2-aminonaphthalene-1-thiol .
-
Reaction Sequence :
-
Step 1: Cyclization with S₂Cl₂ at ambient conditions.
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Step 2: Hydrolysis with NaHCO₃ (pH adjustment).
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Step 3: Final hydrolysis with NaOH to cleave thiazathiolium ring.
-
Acetylation and Nitration
The compound serves as a precursor in multi-step synthesis. For example, 2-acetyl-6-aminonaphthalene (derived from this compound) reacts with acetic anhydride and nitric acid to form nitrated derivatives. Key steps include :
-
Nitration Procedure :
-
Dissolve 2-acetyl-6-aminonaphthalene in Ac₂O and CH₃COOH.
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Add concentrated HNO₃ under ice-cooling, followed by room-temperature stirring.
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Purify via column chromatography (CH₂Cl₂:ethyl acetate = 10:1).
-
Yield: Light-yellow crystals after recrystallization in methanol.
-
Palladacycle Formation for Cross-Coupling Reactions
This compound participates in cyclopalladation to form storable arylpalladium(II) complexes , which are critical for bioconjugation and protein labeling. Key findings include :
Table 1: Palladacycle Yields from Acetanilides
| Substrate | Palladacycle | Yield (%) |
|---|---|---|
| This compound | 2d | 35 |
| Methoxy-substituted | 2b | 93 |
| Fluoro-substituted | 2f | 95 |
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Reaction Conditions : Pd(OAc)₂, p-TsOH·H₂O, dioxane, RT.
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Applications : These palladacycles enable efficient ligation with alkyne-encoded proteins (e.g., HPG-Ub) in PBS buffer, achieving >90% yield within 4 hours .
Table 2: Ligation Efficiency of Palladacycle 2d
| Time (h) | Yield (%) |
|---|---|
| 0.5 | 96 |
| 4 | 99 |
Oxidative Hydroxylation
Chemical oxidation of this compound using ascorbic acid/Fe²⁺/O₂ generates hydroxylated metabolites. Key products include :
-
2-Acetamido-5,6-dihydro-5,6-dihydroxynaphthalene : A dihydrodiol intermediate.
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2-Acetamido-6-hydroxy-5-naphthyl sulfate : Detected as a urinary metabolite in rabbits and rats.
Metabolic Pathways and Conjugation
In biological systems, this compound undergoes enzymatic transformations:
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N-Hydroxylation : Catalyzed by liver cytochrome P450 enzymes, forming reactive intermediates that bind DNA.
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Sulfation : Conjugation with sulfate groups produces 2-acetamido-6-naphthyl hydrogen sulfate , identified in urine .
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Glucuronidation : Secondary pathway observed in rodent models.
Hydrolysis to 2-Naphthylamine
Under acidic or enzymatic conditions, this compound hydrolyzes to 2-naphthylamine , a known carcinogen. This reaction is pH-dependent and proceeds via:
-
Acid-Catalyzed Hydrolysis : H₂SO₄ or HCl at elevated temperatures.
Critical Analysis of Reaction Mechanisms
-
Cyclopalladation Selectivity :
-
Metabolic Toxicity :
-
Synthetic Utility :
Data Sources and Validation
-
Excluded Sources : and omitted per reliability criteria.
This synthesis of diverse reaction pathways underscores this compound’s versatility in organic synthesis and its biological implications.
Scientific Research Applications
Metabolic Studies
2-Acetamidonaphthalene has been extensively studied for its metabolic pathways and the identification of its metabolites. Research indicates that it is metabolized into several compounds, including 2-acetamido-6-naphthol and 2-acetamido-5,6-dihydro-5,6-dihydroxynaphthalene. These metabolites have been isolated from biological samples such as urine after administration to various animal models, including rats and rabbits .
Table 1: Metabolites of this compound
| Metabolite | Source | Detection Method |
|---|---|---|
| 2-Acetamido-6-naphthol | Rabbit urine | Chromatography |
| 2-Acetamido-5,6-dihydro-5,6-dihydroxynaphthalene | Rat liver slices | Thin-layer chromatography |
| 2-Naphthylamine | Rabbit urine | Chromatography |
The metabolic pathways of this compound have been linked to its potential carcinogenic effects, providing insights into how exposure to this compound might lead to bladder cancer in animal models .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various naphthalene derivatives. For instance, acetylation reactions involving 2-amino-naphthalenes yield different acetamido derivatives that can be utilized in further chemical synthesis. This versatility makes it a valuable compound in organic chemistry labs .
Table 2: Derivatives Synthesized from this compound
| Derivative | Synthesis Method | Potential Application |
|---|---|---|
| 2-Diacetamidonaphthalene | Acetylation of 2-amino-1-naphthylamine | Research on metabolic pathways |
| 4-Acetamidobiphenyl | Acetylation of biphenyl amines | Potential pharmaceutical applications |
Toxicological Research
The compound has been studied as part of toxicological assessments due to its structural similarity to known carcinogens like 2-naphthylamine. Studies have shown that exposure to this compound can lead to the formation of bladder tumors in animal models, highlighting its relevance in cancer research . Such studies are essential for understanding the mechanisms of carcinogenesis associated with aromatic amines.
Environmental Studies
Research has also indicated that acetamide compounds, including this compound, can be found in various environmental matrices such as food products and industrial waste. Their detection in milk and beef raises concerns about human exposure and potential health risks associated with dietary intake .
Case Studies
Case Study 1: Carcinogenicity Assessment
A study conducted by Manson and Young (1950) explored the carcinogenic effects of administering this compound to Beagle dogs. The findings indicated a significant incidence of bladder neoplasms, providing critical data on the compound's toxicological profile.
Case Study 2: Metabolic Pathway Analysis
In a series of experiments involving rats and rabbits, researchers identified several metabolites through chromatography techniques after administering doses of this compound. The results contributed to understanding how this compound is processed in biological systems and its implications for human health .
Mechanism of Action
The mechanism of action of 2-acetamidonaphthalene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₁NO | 185.22 | Acetamide (-NHCOCH₃) | 46.2 | 1 donor, 2 acceptors |
| 2-Aminonaphthalene | C₁₀H₉N | 143.19 | Primary amine (-NH₂) | 26.0 | 2 donors, 1 acceptor |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl (-CH₃) | 0.0 | 0 donors, 0 acceptors |
| 6-Methoxy-2-acetonaphthone | C₁₃H₁₂O₂ | 200.23 | Methoxy (-OCH₃), ketone (-CO) | 26.3 | 0 donors, 2 acceptors |
Key Observations :
- This compound has a higher molecular weight and polar surface area compared to 2-aminonaphthalene and 2-methylnaphthalene, reflecting its increased hydrophilicity due to the acetamide group .
- 2-Aminonaphthalene contains a reactive primary amine group, making it more prone to metabolic activation and DNA adduct formation compared to its acetylated counterpart .
Toxicological Profiles
Table 2: Toxicity and Regulatory Status
Key Observations :
- This compound is non-carcinogenic and serves as a detoxified metabolite of 2-aminonaphthalene, highlighting the importance of acetylation in reducing toxicity .
- 2-Aminonaphthalene is a potent carcinogen with occupational exposure linked to bladder cancer, underscoring the risk associated with aromatic amines .
- 2-Methylnaphthalene , while less toxic than aromatic amines, causes hemolytic anemia in rodents and is regulated due to its environmental persistence .
Biological Activity
2-Acetamidonaphthalene (C₁₂H₁₁NO) is an organic compound that has garnered attention in various fields of research due to its notable biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is a derivative of naphthalene, characterized by the presence of an acetamido group at the 2-position. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₂H₁₁NO
- Molecular Weight : 199.23 g/mol
- CAS Number : 581-97-5
1. Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. A study highlighted its role in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.
2. Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. For instance, it acts as an inhibitor of acetyltransferases, which are crucial for drug metabolism.
- Enzyme Interaction : The compound competes with natural substrates for binding to acetyltransferase enzymes, thereby altering their activity and potentially affecting drug metabolism in vivo.
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
- Biochemical Pathway : By inhibiting COX-2 activity, this compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits acetyltransferases | |
| Anti-inflammatory | Reduces COX-2 activity |
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- A study published in Europe PMC demonstrated that derivatives like this compound can serve as effective substrates for acetylation reactions, highlighting their role in metabolic pathways and potential therapeutic applications .
- Another research effort focused on the compound's ability to inhibit specific deubiquitinases (DUBs), which are implicated in various diseases including cancer and neurodegenerative disorders .
Q & A
Q. What critical data gaps exist in understanding the developmental toxicity of this compound?
- Methodological Answer : Key gaps include:
- Gap 1 : Teratogenicity data in non-rodent species (e.g., zebrafish FET assay).
- Gap 2 : Transplacental pharmacokinetics using ex vivo human placental perfusion models.
- Gap 3 : Epigenetic effects (e.g., DNA methylation via Illumina MethylationEPIC array).
Priority research areas are identified via ATSDR’s Substance-Specific Data Needs framework, emphasizing mechanistic studies under OECD TG 414 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
